molecular formula C21H25N5O B5642379 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-methyl-1H-indol-3-yl)acetamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-methyl-1H-indol-3-yl)acetamide

Cat. No. B5642379
M. Wt: 363.5 g/mol
InChI Key: OZKJHFJNPNXJEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves complex reactions, including cyclization, amidation, and reductive amination processes. For example, the synthesis of amino-substituted dibenzisoquinoline diones and their antitumor activity highlight the role of substitution position on the nucleus for potency, with methods involving appropriately substituted anthracenes and evaluations in antitumor assays revealing significant correlations between substitution position and biological activity (Sami et al., 1995).

Molecular Structure Analysis

The molecular structure and DFT study of related compounds, such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, have been analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies offer insights into the conformational preferences and electronic structures of such molecules, which can be extrapolated to understand the structure of the target compound (Geng et al., 2023).

Chemical Reactions and Properties

Compounds with similar structures have been shown to engage in various chemical reactions, including cyclizations and substitutions, leading to the formation of complex heterocyclic structures. These reactions are crucial for modifying the chemical properties and biological activities of the compounds. For instance, the synthesis and biological evaluation of nonclassical antifolates demonstrate the importance of substituent variation for inhibitory activity against specific targets (Gangjee et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, can be inferred from related studies. The analysis typically involves experimental techniques such as NMR, FT-IR, and mass spectrometry, providing detailed information on the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for interactions with biological molecules, and pharmacological activities, are of particular interest. Studies on related compounds have explored their antitumor, antimicrobial, and antimalarial activities, offering a basis for understanding the potential applications and limitations of the target compound. For example, the study on N-heteryl-beta-acetamides shows the synthesis and characterization of compounds with potential antihistaminic activity, highlighting the role of structural features in determining activity (Rao & Reddy, 1994).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-13-15(14-7-4-5-8-17(14)23-13)11-20(27)24-18-9-6-10-19-16(18)12-22-21(25-19)26(2)3/h4-5,7-8,12,18,23H,6,9-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKJHFJNPNXJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC3CCCC4=NC(=NC=C34)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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